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A novel molecule, YX-2-107, demonstrates significant advantages over traditional cyclin-

dependent kinase 4 and 6 (CDK4/6) inhibitors by employing a distinct and highly specific

mechanism of action. Unlike conventional inhibitors such as palbociclib, ribociclib, and

abemaciclib that temporarily block the kinase activity of CDK4 and CDK6, YX-2-107 is a

proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the CDK6

protein. This targeted protein degradation approach offers the potential for a more profound

and durable anti-cancer effect, particularly in malignancies dependent on CDK6.

Preclinical data indicate that YX-2-107 is a potent and selective degrader of CDK6, with an

IC50 of approximately 4.4 nM for in vitro degradation.[1][2] This unique mechanism of action,

which eliminates the CDK6 protein rather than just inhibiting its function, has shown promising

results in models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL), a disease where CDK6 expression is crucial for cancer cell growth.[3][4] In these models,

YX-2-107 has demonstrated efficacy that is comparable or superior to the traditional CDK4/6

inhibitor, palbociclib.[2][3][4]

A New Class of CDK Inhibitor: Beyond Kinase
Inhibition
Traditional CDK4/6 inhibitors have revolutionized the treatment of certain cancers, primarily

hormone receptor-positive (HR+) breast cancer, by inducing cell cycle arrest.[5] However, their
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activity is reversible, and cancer cells can develop resistance. YX-2-107's mechanism as a

PROTAC offers a potential solution to these challenges. By recruiting the CRBN E3 ubiquitin

ligase to CDK6, YX-2-107 flags the protein for destruction by the cell's natural protein disposal

system, the proteasome.[2] This leads to the elimination of both the catalytic and non-catalytic

functions of CDK6.

A key advantage of YX-2-107 is its remarkable selectivity for CDK6 over CDK4. While

traditional inhibitors target both CDK4 and CDK6, YX-2-107 selectively degrades CDK6 while

leaving CDK4 levels unaffected.[2][3] This specificity may lead to a better-tolerated safety

profile, as the side effects of traditional CDK4/6 inhibitors are often linked to the inhibition of

both kinases.

Comparative Analysis: YX-2-107 vs. Traditional
CDK4/6 Inhibitors
The following tables summarize the key differences and available preclinical data for YX-2-107
in comparison to the established CDK4/6 inhibitors.

Table 1: Mechanism of Action and Selectivity
Feature YX-2-107 Palbociclib Ribociclib Abemaciclib

Mechanism of

Action

CDK6 Protein

Degrader

(PROTAC)

CDK4/6 Kinase

Inhibitor

CDK4/6 Kinase

Inhibitor

CDK4/6 Kinase

Inhibitor

Target
Selective CDK6

Degradation

CDK4 and CDK6

Inhibition

CDK4 and CDK6

Inhibition

CDK4 and CDK6

Inhibition (also

other kinases)

Selectivity

Highly selective

for CDK6

degradation over

CDK4

Similar potency

against CDK4

and CDK6

Greater potency

against CDK4

than CDK6

Greater potency

against CDK4

than CDK6

Table 2: In Vitro Potency
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Compound Target Assay Type IC50 (nM)

YX-2-107 CDK6 Degradation ~4.4[1][2]

CDK4 Kinase Inhibition 0.69[2]

CDK6 Kinase Inhibition 4.4[2]

Palbociclib CDK4/Cyclin D1 Kinase Inhibition 11[6]

CDK6/Cyclin D3 Kinase Inhibition 15[6]

Ribociclib CDK4/Cyclin D1 Kinase Inhibition 10[6]

CDK6/Cyclin D3 Kinase Inhibition 39[6]

Abemaciclib CDK4/Cyclin D1 Kinase Inhibition 2[6]

CDK6/Cyclin D3 Kinase Inhibition 9.9[6]

Table 3: Preclinical Efficacy in Ph+ ALL Models
Treatment Efficacy Model System

YX-2-107

Comparable or superior to

palbociclib in suppressing

leukemia burden

Mouse xenograft models of

Ph+ ALL[2][3][4]

Palbociclib

Used as a comparator,

demonstrated anti-leukemic

activity

Mouse xenograft models of

Ph+ ALL

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and the methods used to evaluate

these compounds, the following diagrams illustrate the CDK4/6 signaling pathway and a typical

experimental workflow for a PROTAC like YX-2-107.
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CDK4/6 Signaling Pathway and Points of Intervention
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Experimental Workflow for YX-2-107 Evaluation

In Vitro Assays

In Vivo Studies

Biochemical Kinase Assay
(CDK4 and CDK6)

CDK6 Degradation Assay
(Western Blot / In-Cell Western)
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for inhibition
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(e.g., Ph+ ALL cell lines)
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for degradation

Selectivity Profiling
(Kinome Scan, Proteomics)

Determine GI50
for anti-proliferative effect

Pharmacokinetics (PK) &
Pharmacodynamics (PD) Studies

Confirm target specificity

Xenograft Tumor Model
(e.g., Ph+ ALL)

Establish dose and schedule

Toxicity Assessment

Evaluate anti-tumor efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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